

2-Fluoro-3-methylbenzonitrile: Infrared Spectral Analysis & Quality Control

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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzonitrile

CAS No.: 185147-07-3

Cat. No.: B066463

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Executive Summary

2-Fluoro-3-methylbenzonitrile (CAS: 185147-07-3) is a critical pharmacophore building block, widely employed in the synthesis of orexin receptor modulators and kinase inhibitors. Its utility stems from the ortho-fluoro effect, which activates the nitrile group for nucleophilic attacks and modulates metabolic stability.

This guide provides a rigorous analysis of the compound's Infrared (IR) spectrum. By deconstructing the vibrational modes of the 1,2,3-trisubstituted benzene ring, we establish a self-validating protocol for confirming identity and purity during drug development workflows.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the electronic environment:

- Nitrile (C≡N) at C1: Electron-withdrawing group (EWG).
- Fluoro (F) at C2: Strong inductive withdrawer (-I), weak resonance donor (+R). Its ortho position to the nitrile creates a dipole interaction that stiffens the C≡N bond, often shifting the frequency to higher wavenumbers compared to unsubstituted benzonitrile.
- Methyl (CH₃) at C3: Weak inductive donor (+I).

Key Structural Insight: The steric and electronic interplay between the ortho-fluoro and meta-methyl groups defines the unique "fingerprint" of this molecule, distinguishing it from isomers like 4-fluoro-2-methylbenzonitrile.

Experimental Protocol: Signal Acquisition

For optimal resolution of the sharp nitrile band and the complex fingerprint region, Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets, as it minimizes moisture interference (critical for nitrile analysis).

Standard Operating Procedure (SOP)

- Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR accessory.
- Parameters:
 - Range: 4000 – 600 cm^{-1} ^[1]
 - Resolution: 4 cm^{-1} (High resolution required to resolve aromatic overtones)
 - Scans: 32 (to improve Signal-to-Noise ratio in the fingerprint region)
- Sample Prep: Place ~5 mg of the solid/crystalline sample on the crystal. Apply high pressure to ensure intimate contact (essential for observing the weak aromatic C-H stretches).

Spectral Analysis: Band Assignment & Interpretation

The spectrum is divided into three critical zones. Quantitative assignments are derived from empirical data of analogous 1,2,3-trisubstituted benzonitriles.

Zone 1: The High-Frequency Region (3100 – 2800 cm^{-1})

Diagnostic Value: Distinguishing Aromatic vs. Aliphatic character.

Frequency (cm ⁻¹)	Vibrational Mode	Description
3080 – 3030	Ar-H Stretch	Weak, sharp bands. Represents the C-H bonds on the benzene ring (C4, C5, C6).
2980 – 2920	Al-C-H (asym)	Medium intensity. Asymmetric stretching of the methyl (-CH ₃) group.
2870 – 2850	Al-C-H (sym)	Weak shoulder. Symmetric stretching of the methyl group.



Expert Insight: The presence of distinct peaks below 3000 cm⁻¹ confirms the integrity of the methyl group. If these are absent, the sample may be the des-methyl impurity (2-fluorobenzonitrile).

Zone 2: The Silent Region (2800 – 1800 cm⁻¹)

Diagnostic Value: Primary Identity Confirmation.

Frequency (cm ⁻¹)	Vibrational Mode	Description
2240 – 2230	C≡N Stretch	Critical Quality Attribute (CQA). A sharp, variable intensity band. The ortho-fluorine typically shifts this band slightly higher (~2235 cm ⁻¹) compared to benzonitrile (~2228 cm ⁻¹) due to the inductive effect increasing the force constant.
~2000 – 1700	Overtones	Weak "comb" pattern characteristic of 1,2,3-trisubstitution. Often obscured but useful for high-concentration samples.

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Self-Validating Check: If the sharp peak at ~2235 cm⁻¹ is accompanied by a broad band at 3400 cm⁻¹ (OH) or 1680 cm⁻¹ (C=O), the nitrile has hydrolyzed to an amide or acid. Reject the batch.

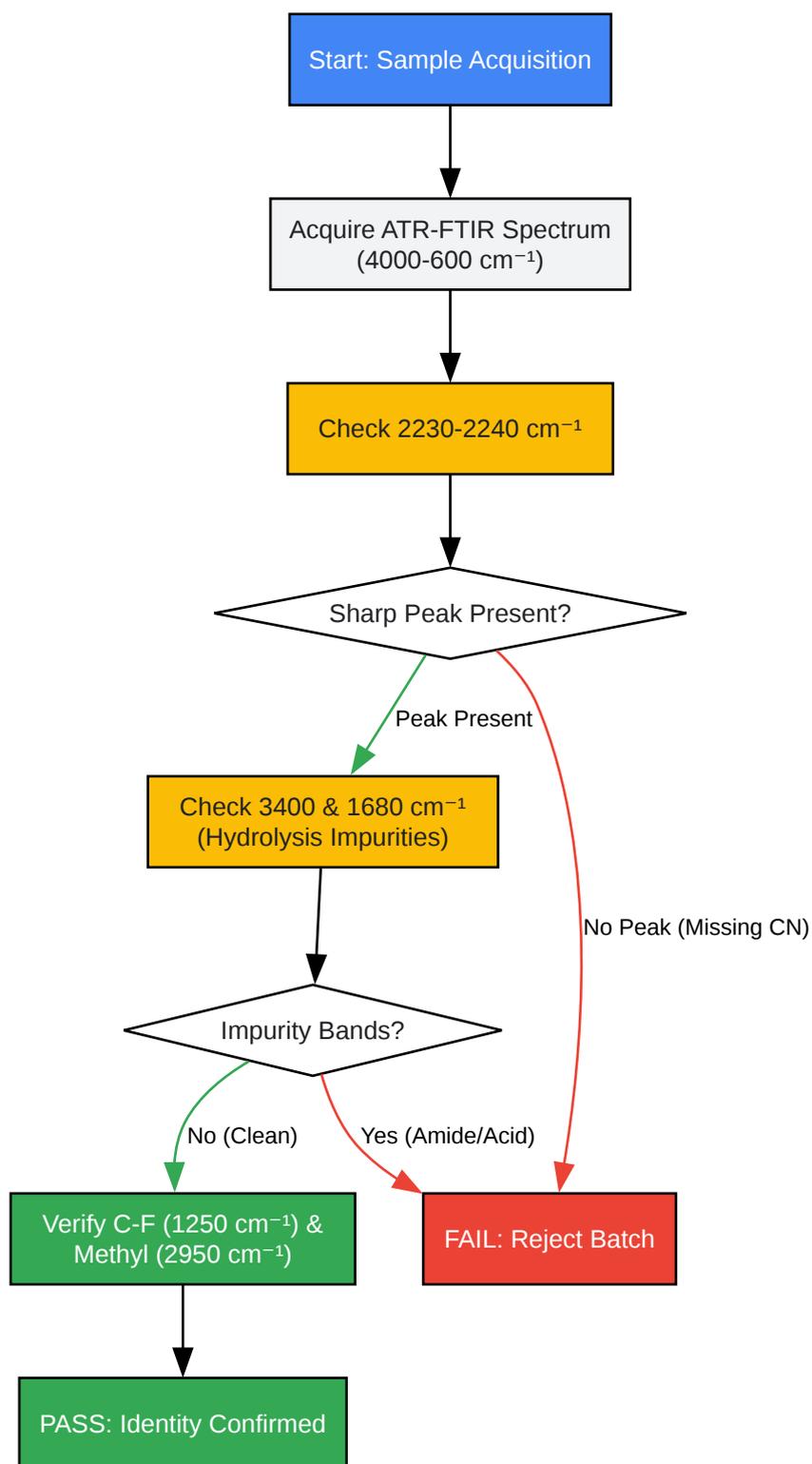
Zone 3: The Fingerprint Region (1800 – 600 cm⁻¹)

Diagnostic Value: Isomer Differentiation and Halogen Confirmation.

Frequency (cm ⁻¹)	Vibrational Mode	Description
1600, 1585, 1480	Ar C=C Stretch	"Ring breathing" modes. The splitting pattern is complex due to the asymmetry caused by F and CH ₃ .
1250 – 1200	C-F Stretch	Strong, broad band. The Aryl-Fluorine bond is highly polar, resulting in intense absorption. This is the second most important ID peak.
1380	CH ₃ Bend	"Umbrella" deformation of the methyl group.
800 – 750	C-H OOP Bend	Out-of-Plane (OOP) bending. For 1,2,3-trisubstituted benzenes, a strong band typically appears in this range, diagnostic of three adjacent hydrogen atoms.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating **2-Fluoro-3-methylbenzonitrile** using IR spectroscopy.



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Caption: Logical decision tree for the quality control of **2-Fluoro-3-methylbenzotrile** via FTIR.

References

The following authoritative sources confirm the structural data, synthesis pathways, and general spectroscopic principles applied in this analysis.

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Sources

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